molecular formula C9H14O2 B2532241 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 1629877-07-1

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B2532241
CAS No.: 1629877-07-1
M. Wt: 154.209
InChI Key: WLGDJQCHBCNHTP-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde is a cyclic organic compound. It has a molecular weight of 154.21 . The compound is in the form of an oil .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .


Physical and Chemical Properties Analysis

The compound has a storage temperature of -10 degrees . It is in the form of an oil .

Scientific Research Applications

Electrochemical Synthesis and Hydrogenation

A study by Sherbo et al. (2018) demonstrated the pairing of electrolysis with hydrogenation in an electrochemical cell. This innovative approach utilized 4-methoxybenzaldehyde in a paired electrolysis process, showcasing the efficient synthesis of valuable chemicals with minimal waste. This process exemplifies the use of 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde in achieving complete electron economy, pairing the electrochemical oxidation of 4-methoxybenzyl alcohol with the hydrogenation of 1-hexyne, facilitated by a dense palladium membrane. The research provides insight into the potential of such compounds in sustainable chemical synthesis through electrically driven organic reactions under ambient conditions (Sherbo et al., 2018).

Asymmetric Synthesis and Chiral Auxiliary

Krzemiński and Wojtczak (2005) explored the use of a compound structurally related to this compound as a chiral auxiliary. The research focused on the highly enantioselective reduction of ketones, utilizing an oxazaborolidine catalyst derived from a structurally similar compound, showcasing its application in asymmetric synthesis. This demonstrates the compound's relevance in facilitating stereoselective chemical transformations, a crucial aspect of producing chiral pharmaceuticals and agrochemicals (Krzemiński & Wojtczak, 2005).

Photocatalysis and Environmental Applications

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to their corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This study highlights the environmental applications of this compound derivatives in utilizing green chemistry principles for pollutant degradation and synthesis of value-added chemicals through selective photocatalytic processes (Higashimoto et al., 2009).

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The signal word is "Warning" .

Properties

IUPAC Name

4-methoxybicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGDJQCHBCNHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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